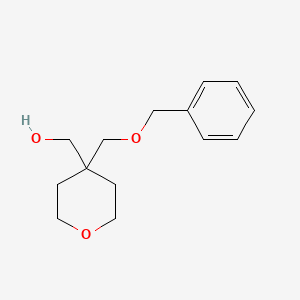

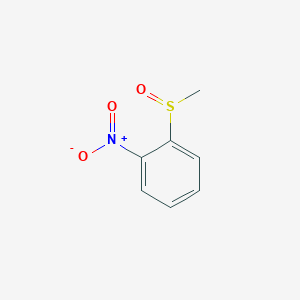

(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol

カタログ番号:

B13038142

分子量:

236.31 g/mol

InChIキー:

URILJTVDKGRXSV-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” is a heterocyclic compound with the chemical formula C6H12O2.

- It belongs to the class of tetrahydropyran derivatives.

- The compound can exist in two tautomeric forms: 1H-pyran-4-ylmethanol and 2H-pyran-4-ylmethanol.

- It has applications in various fields, including fine chemicals, plastics, pesticides, and pharmaceuticals.

準備方法

- One synthetic route involves the reduction of the corresponding ester using lithium aluminum hydride (LiAlH4) as a reducing agent.

- Here are the steps:

- Add LiAlH4 (1.5 equivalents, 37.5 mmol, 1.42 g) to a 250 ml Schlenk flask and purge with argon three times.

- Add tetrahydrofuran (THF, 15 ml) at 0°C and stir for 5 minutes.

- Gradually add the ester (25 mmol, 3.6 g) via a dropping funnel within 10 minutes.

- Continue stirring the suspension for 20 minutes after complete alcohol formation is confirmed by TLC.

- Cool the reaction mixture in an ice-water bath and slowly add 10 ml of 10% potassium hydroxide (KOH) solution.

- Stir the mixture at room temperature overnight, then filter off the white precipitate using diatomaceous earth.

- Further extract the solution with ether, wash the combined organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography (using hexane/ethyl acetate as the eluent) to obtain the desired compound.

化学反応の分析

- The compound can undergo various reactions, including oxidation, reduction, and substitution.

- Common reagents include LiAlH4 (for reduction), acid chlorides (for substitution), and oxidizing agents (for oxidation).

- Major products depend on the specific reaction conditions.

科学的研究の応用

- “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol” finds applications in:

- Medicinal chemistry: As a starting material for drug synthesis.

- Fine chemicals: As a building block for various organic compounds.

- Industry: In the production of plastics and other materials.

作用機序

- The compound’s mechanism of action depends on its specific application.

- It may interact with molecular targets or pathways relevant to its intended use.

類似化合物との比較

- Similar compounds include other tetrahydropyran derivatives, such as (4-{[4-(Benzyloxy)phenoxy]methyl}tetrahydro-2H-pyran-4-yl)methanesulfonyl chloride and related structures .

- Uniqueness lies in the specific substitution pattern and functional groups present in “(4-((Benzyloxy)methyl)tetrahydro-2H-pyran-4-YL)methanol.”

For further exploration, you might want to investigate its potential as a CB2 cannabinoid receptor agonist

特性

分子式 |

C14H20O3 |

|---|---|

分子量 |

236.31 g/mol |

IUPAC名 |

[4-(phenylmethoxymethyl)oxan-4-yl]methanol |

InChI |

InChI=1S/C14H20O3/c15-11-14(6-8-16-9-7-14)12-17-10-13-4-2-1-3-5-13/h1-5,15H,6-12H2 |

InChIキー |

URILJTVDKGRXSV-UHFFFAOYSA-N |

正規SMILES |

C1COCCC1(CO)COCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13038063

CAS No.:

(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine

Cat. No.: B13038069

CAS No.:

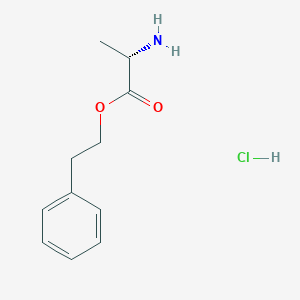

(S)-Phenethyl 2-aminopropanoate hcl

Cat. No.: B13038070

CAS No.:

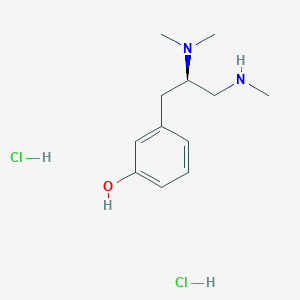

(R)-3-(2-(Dimethylamino)-3-(methylamino)propyl)phenol 2...

Cat. No.: B13038082

CAS No.:

![2-(4-Bromophenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B13038063.png)

![(3S)-7-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038069.png)

![tert-Butyl 1-methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-6-carboxylate](/img/structure/B13038117.png)

![[4-((1S)-1-Aminoethyl)-2-fluorophenyl]methan-1-OL](/img/structure/B13038126.png)

![tert-butyl 3-(aminomethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13038128.png)

![(1S,4S)-bicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B13038136.png)

![4,5,11,12,18,19-hexamethoxy-22-methylhexacyclo[13.6.1.02,7.08,22.09,14.016,21]docosa-2,4,6,9,11,13,16,18,20-nonaene](/img/structure/B13038156.png)